molecular formula C10H14N6O4 B016350 2-Aminoadenosine CAS No. 2096-10-8

2-Aminoadenosine

Cat. No. B016350
CAS RN: 2096-10-8
M. Wt: 282.26 g/mol
InChI Key: ZDTFMPXQUSBYRL-UUOKFMHZSA-N
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Description

2-Aminoadenosine is a known analogue of adenosine that engages in three hydrogen bonds of the W-C type, adding considerable stability to the double helix . It is a nucleoside analog as an inhibitor or substrate of adenosine kinase from M. tuberculosis .


Synthesis Analysis

A series of N6-substituted 2-aminoadenosine-5′-N-methylcarboxamides were synthesized from the versatile intermediate, O6-(benzotriazol-1-yl)-2-amino-2′,3′-O-isopropylideneinosine-5′-N-methylcarboxamide . Assays were performed in 5 and 10% of aprotic dipolar co-solvents, at 60°C, twelve units/ml cell lysate were added to 150 ml of a solution kept thermostatically at 60 °C .


Molecular Structure Analysis

2-Aminoadenosine belongs to the class of organic compounds known as purine 2’-deoxyribonucleosides. These are compounds consisting of a purine linked to a ribose which lacks a hydroxyl group at position 2 .


Chemical Reactions Analysis

The chemical reactions of 2-Aminoadenosine are not well-documented .


Physical And Chemical Properties Analysis

2-Aminoadenosine has a molecular formula of C10H14N6O4 and a molecular weight of 282.26 . It appears as a white powder .

Scientific Research Applications

A3 Adenosine Receptor Agonists

2-Aminoadenosine derivatives have been synthesized and evaluated for their potential as A3 adenosine receptor agonists. These compounds show promise in terms of potency and receptor subtype selectivity, which could be beneficial for treating various conditions like inflammatory diseases, cancer, and cardiac ischemia .

mRNA Stability and Translation

The compound plays a role in the synthesis of functional 5′ cap-modified mRNAs. This is crucial because the 5′ cap regulates mRNA stability and translational activity, which are key factors in gene expression and the effectiveness of mRNA-based therapeutics .

RNA Therapeutics

By modifying the 5′ cap of mRNAs, 2-Aminoadenosine can enhance the stability and functionality of synthetic mRNAs. This has significant implications for the development of mRNA vaccines and gene therapies, as it can improve the delivery and expression of therapeutic genes .

Gene Transfer and Cell Reprogramming

Synthetic mRNAs with modified 5′ caps, including those utilizing 2-Aminoadenosine, are used in gene transfer and cell reprogramming. This application is particularly relevant in regenerative medicine and cell therapies, where efficient and safe gene delivery is crucial .

Bioconjugation Techniques

2-Aminoadenosine’s primary amino groups allow for the covalent bonding of molecules, which is a key step in bioconjugation techniques. This expands the chemical structure and functionality of mRNAs, enabling the creation of more effective RNA-based drugs .

Affinity Selection of Ribonucleoprotein Particles

Antisense oligoribonucleotide probes incorporating 2-Aminoadenosine can efficiently select ribonucleoprotein (RNP) particles. This application is important for studying RNA-protein interactions and can lead to the development of targeted RNA-based treatments .

Future Directions

The future directions of 2-Aminoadenosine are not well-documented .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTFMPXQUSBYRL-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346570
Record name 2-Aminoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoadenosine

CAS RN

2096-10-8
Record name 2-Aminoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINOADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF94TM2UR
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Synthesis routes and methods I

Procedure details

To a 2 L stainless steel Parr bomb was added guanosine hydrate (100 g, 0.35 mol, Aldrich), hexamethyl) disilazane (320 mL, 1.52 mol, 4.4 eq.), trimethyl) silyl triflouromethanesulfonate (8.2 mL), and toluene (350 mL). The bomb was sealed and partially submerged in an oil bath (170° C.; internal T 150° C., 150 psi) for 5 days. The bomb was cooled in a dry ice/acetone bath and opened. The contents were transferred with methanol (300 mL, Note 3) to a flask and the solvent was evaporated under reduced pressure. Aqueous methanol (50%, 1.2 L) was added. The resulting brown suspension was heated to reflux for 5 h. The suspension was concentrated under reduced pressure to one half volume in order to remove most of the methanol. Water (600 mL) was added and the solution was heated to reflux, treated with charcoal (5 g) and hot filtered through Celite. The solution was allowed to cool to 25° C. The resulting precipitate was collected, washed with water (200 mL) and dried at 90° C./0.2 mmHg for 5 h to give a constant weight of 87.4 g (89%) of tan, crystalline solid; mp 247° C. (shrinks), 255° C. (dec, lit. (1) mp 250-252° C.); TLC homogenous (Rf 0.50, isopropanol-ammonium hydroxide-water 16:3:1); PMR (DMSO), δ5.73 (d, 2, 2-NH2), 5.78 (s, 1, H-1), 6.83 (br s, 2, 6NH2).
[Compound]
Name
stainless steel
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Name
silyl triflouromethanesulfonate
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropanol ammonium hydroxide water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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